

# Spectroscopic Analysis of trans-2-Nonen-1-ol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *trans-2-Nonen-1-ol*

Cat. No.: *B1606449*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **trans-2-Nonen-1-ol**, a volatile organic compound with applications in the flavor and fragrance industry. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles, offering insights into its structural characterization.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **trans-2-Nonen-1-ol** are summarized in the following tables.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for **trans-2-Nonen-1-ol** is not readily available in public spectral databases. The following data is predicted using online NMR prediction software (nmrdb.org) and should be used as an estimation for experimental design and spectral interpretation.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **trans-2-Nonen-1-ol** (Solvent:  $\text{CDCl}_3$ , Reference: TMS)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.72	dt	1H	H-2
~5.60	dt	1H	H-3
~4.08	d	2H	H-1
~2.04	q	2H	H-4
~1.25-1.40	m	8H	H-5, H-6, H-7, H-8
~0.88	t	3H	H-9
(variable)	s (broad)	1H	-OH

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **trans-2-Nonen-1-ol** (Solvent:  $\text{CDCl}_3$ , Reference: TMS)

Chemical Shift ( $\delta$ ) ppm	Carbon Atom
~133.5	C-3
~129.0	C-2
~63.8	C-1
~32.5	C-4
~31.8	C-7
~29.1	C-5
~28.9	C-6
~22.7	C-8
~14.1	C-9

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **trans-2-Nonen-1-ol** is characterized by a weak molecular ion peak and prominent fragmentation due to the lability of the alcohol functional group.

Table 3: Major Fragments in the Mass Spectrum of **trans-2-Nonen-1-ol**

m/z	Relative Intensity	Proposed Fragment
142	Low	$[M]^+$ (Molecular Ion)
124	Moderate	$[M-H_2O]^+$
95	Moderate	$[C_7H_{11}]^+$
81	High	$[C_6H_9]^+$
67	High	$[C_5H_7]^+$
55	Very High	$[C_4H_7]^+$
41	Very High	$[C_3H_5]^+$ (Allyl Cation)
31	Moderate	$[CH_2OH]^+$

## Infrared (IR) Spectroscopy

The infrared spectrum of **trans-2-Nonen-1-ol** displays characteristic absorption bands corresponding to its hydroxyl and alkenyl functional groups.

Table 4: Infrared (IR) Spectroscopic Data for **trans-2-Nonen-1-ol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3330	Strong, Broad	O-H stretch (hydrogen-bonded)
~3020	Medium	=C-H stretch (alkene)
~2925, ~2855	Strong	C-H stretch (alkane)
~1670	Medium	C=C stretch (alkene)
~1010	Strong	C-O stretch (primary alcohol)
~965	Strong	=C-H bend (trans alkene out-of-plane)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of **trans-2-Nonen-1-ol** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl<sub>3</sub>, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

**Instrumentation and Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

- <sup>1</sup>H NMR: 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR: 512-1024 scans are typically acquired with a relaxation delay of 2-5 seconds, using proton decoupling.

### Mass Spectrometry (MS)

**Sample Introduction:** Due to its volatility, **trans-2-Nonen-1-ol** is amenable to analysis by gas chromatography-mass spectrometry (GC-MS). A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC inlet.

#### Instrumentation and Data Acquisition:

- **Gas Chromatograph:** A capillary column suitable for the separation of volatile organic compounds (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the compound.
- **Mass Spectrometer:** The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer is scanned over a range of  $m/z$  30-300.

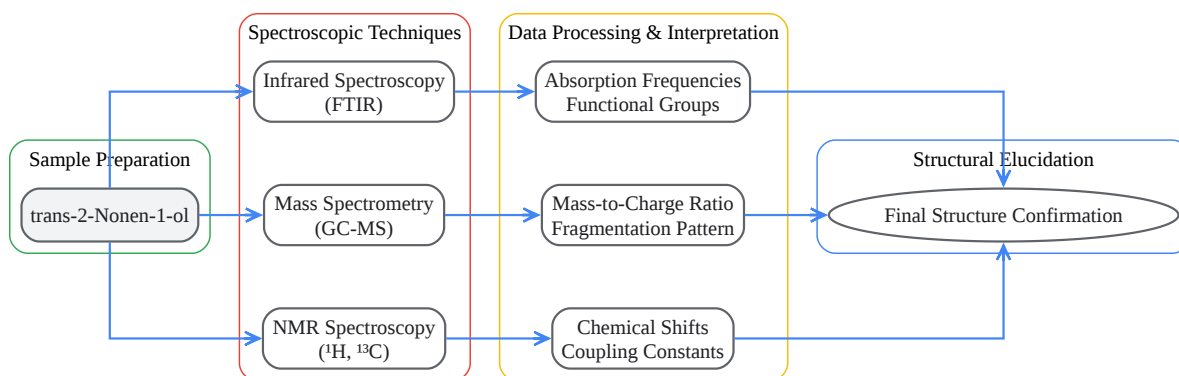
## Infrared (IR) Spectroscopy

**Sample Preparation:** A drop of neat **trans-2-Nonen-1-ol** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.

**Instrumentation and Data Acquisition:** The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

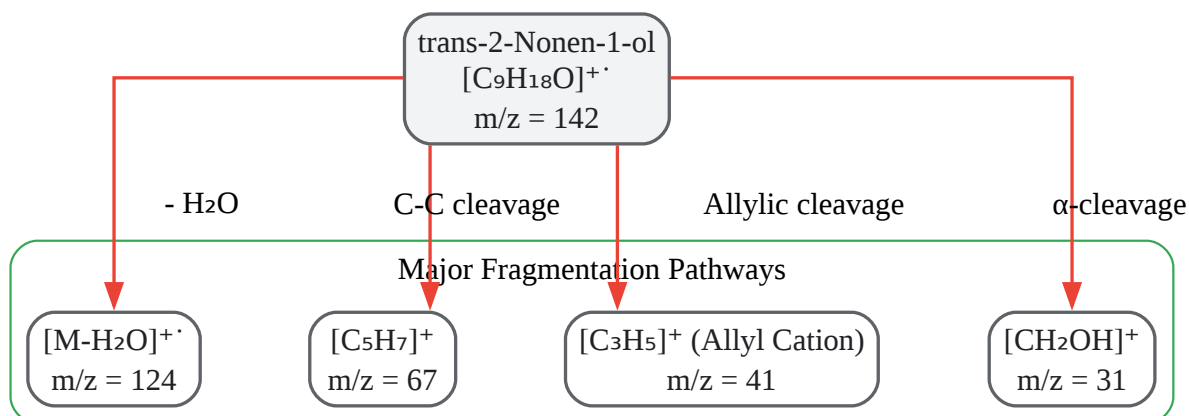
## Visualizations

The following diagrams illustrate key spectroscopic analysis workflows and fragmentation pathways.



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A general workflow for the spectroscopic analysis of a chemical compound.



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Key fragmentation pathways of **trans-2-Nonen-1-ol** in mass spectrometry.

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